molecular formula C22H35N3O B5660513 N-(3-azepan-1-ylpropyl)-N-methyl-4-piperidin-3-ylbenzamide

N-(3-azepan-1-ylpropyl)-N-methyl-4-piperidin-3-ylbenzamide

Cat. No. B5660513
M. Wt: 357.5 g/mol
InChI Key: KMQLEMKABNUMFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-azepan-1-ylpropyl)-N-methyl-4-piperidin-3-ylbenzamide involves several sophisticated methods. One approach includes the Rhodium(III)-catalyzed synthesis via tandem C–H alkylation and intermolecular amination, highlighting a method for creating bioactive compounds with moderate to good yields (Xu et al., 2021). Another method employs direct functionalization of piperidine via an azomethine ylide route, showcasing a metal-free synthesis path for spirooxindoles bearing 3-substituted oxindole moieties (Yanlong Du et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic methods. For example, the structural conformation of novel piperidine-4-one derivatives has been characterized by X-ray diffraction studies, revealing specific crystalline structures and conformations (B. Lakshminarayana et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often lead to the synthesis of bioactive molecules with potential pharmacological applications. For instance, derivatives synthesized through the Mannich reaction demonstrated significant antidepressant and antianxiety activities in preclinical models, suggesting their utility in medicinal chemistry (J. Kumar et al., 2017).

Physical Properties Analysis

The physical properties of such compounds are closely tied to their molecular structure, affecting their solubility, stability, and overall reactivity. Detailed investigations into the crystal and molecular structure, as well as spectroscopic and quantum chemical studies, have provided insights into the physical characteristics of these compounds, including their conformational stability and intramolecular interactions (S. Fatma et al., 2017).

properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-N-methyl-4-piperidin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O/c1-24(14-7-17-25-15-4-2-3-5-16-25)22(26)20-11-9-19(10-12-20)21-8-6-13-23-18-21/h9-12,21,23H,2-8,13-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQLEMKABNUMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCCCCC1)C(=O)C2=CC=C(C=C2)C3CCCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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